molecular formula C14H12N2O B2599096 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile CAS No. 2200037-70-1

2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile

Cat. No.: B2599096
CAS No.: 2200037-70-1
M. Wt: 224.263
InChI Key: QHRZUEJNAIHMBA-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 2-methylphenol with 3-cyanopyridine in the presence of a suitable base and a solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Methylphenol+3-CyanopyridineBase, Solvent, HeatThis compound\text{2-Methylphenol} + \text{3-Cyanopyridine} \xrightarrow{\text{Base, Solvent, Heat}} \text{this compound} 2-Methylphenol+3-CyanopyridineBase, Solvent, Heat​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The use of continuous flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of 2-[(2-Methylphenyl)methoxy]pyridine-3-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-3-carbonitrile
  • 2-[(2-Methylphenyl)methoxy]pyridine
  • 3-Cyanopyridine

Uniqueness

2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[(2-methylphenyl)methoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-11-5-2-3-6-13(11)10-17-14-12(9-15)7-4-8-16-14/h2-8H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRZUEJNAIHMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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